molecular formula C9H6BrIO3 B13679013 3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid

3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid

Cat. No.: B13679013
M. Wt: 368.95 g/mol
InChI Key: DQSAXFYKRNOTHD-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of bromine and iodine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the bromination and iodination of a phenyl ring, followed by the introduction of a keto group and a carboxylic acid group through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, while the keto and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-iodobenzaldehyde
  • 2-(2-Bromo-4-iodophenyl)-1,3-dioxolane

Uniqueness

3-(2-Bromo-4-iodophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring, along with the keto and carboxylic acid groups

Properties

Molecular Formula

C9H6BrIO3

Molecular Weight

368.95 g/mol

IUPAC Name

3-(2-bromo-4-iodophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrIO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

DQSAXFYKRNOTHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Br)CC(=O)C(=O)O

Origin of Product

United States

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